molecular formula C20H25FN4O2 B12230552 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12230552
M. Wt: 372.4 g/mol
InChI Key: YHKLTQUTIULFBR-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorinated pyridine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(5-chloro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(5-bromo-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C20H25FN4O2/c1-13-9-16(22-10-15(13)21)19(26)25-8-7-14(11-25)12-27-18-6-5-17(23-24-18)20(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3

InChI Key

YHKLTQUTIULFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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